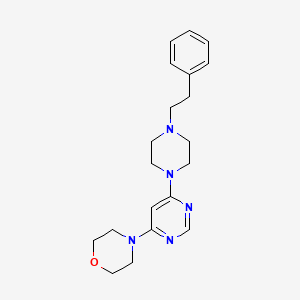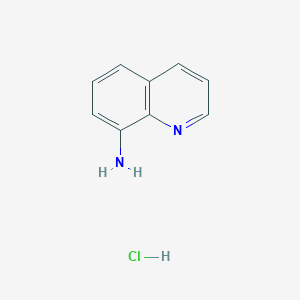
8-Aminoquinoline hydrochloride
Descripción general
Descripción
8-Aminoquinoline hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of an amino group at the 8th position of the quinoline ring. This compound is known for its applications in medicinal chemistry, particularly in the development of antimalarial drugs. It is a pale yellow solid that is structurally analogous to 8-hydroxyquinoline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-aminoquinoline hydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitroquinoline is subsequently reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
8-Aminoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 8th position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Tin powder and hydrochloric acid are commonly used for the reduction of nitroquinoline to aminoquinoline.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
8-Aminoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a directing group in C-H functionalization reactions.
Medicine: It is used in the development of drugs for the treatment of malaria and leishmaniasis.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-aminoquinoline hydrochloride, particularly in its antimalarial applications, involves the inhibition of heme polymerase activity. This results in the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing the parasite from converting it to a less toxic form . Additionally, it causes oxidative stress in parasites like Leishmania donovani by targeting succinate dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with similar antimalarial properties.
Pamaquine: An older antimalarial drug with a similar structure.
Uniqueness
8-Aminoquinoline hydrochloride is unique due to its versatility in chemical reactions and its significant role in medicinal chemistry. Its ability to act as a ligand and directing group in various reactions makes it a valuable compound in synthetic organic chemistry . Additionally, its derivatives have shown efficacy in treating multiple stages of malaria, making it a crucial component in antimalarial therapy .
Propiedades
IUPAC Name |
quinolin-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIDTQCFZVDKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B6747385.png)
![2-(5-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B6747389.png)
![1-[(5-Methoxythiophen-2-yl)methyl]piperidine](/img/structure/B6747398.png)
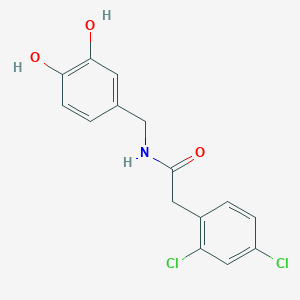
![Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperazine-1-carboxylate](/img/structure/B6747401.png)
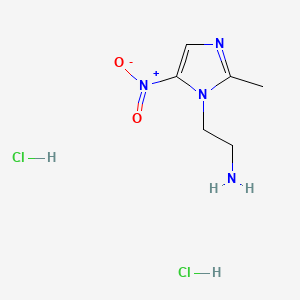
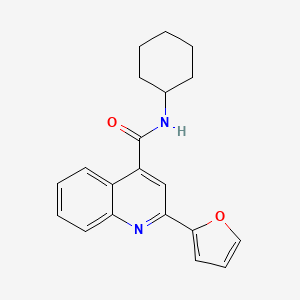
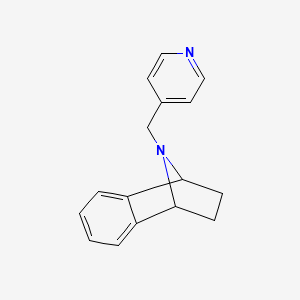
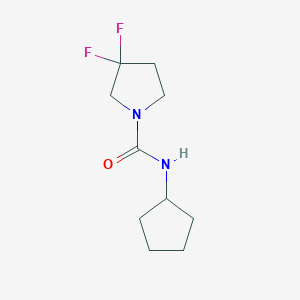
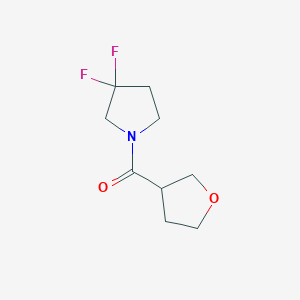
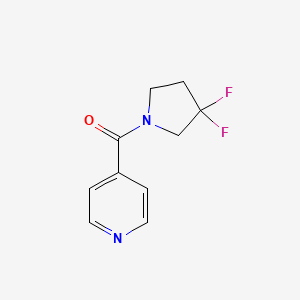
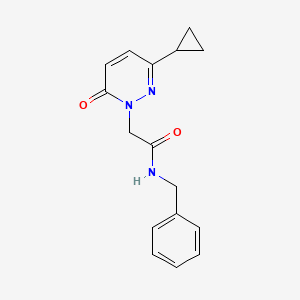
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B6747468.png)
